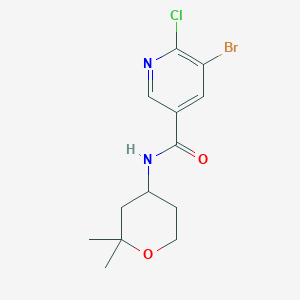
5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide is a complex organic compound characterized by its bromine and chlorine atoms on the pyridine ring, and a carboxamide group attached to a 2,2-dimethyloxan-4-yl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. The bromination and chlorination reactions are often carried out using bromine and chlorine gas, respectively, under controlled conditions to ensure selective substitution on the pyridine ring. The carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, followed by amide bond formation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: Reduction reactions can be performed to reduce the halogenated pyridine.
Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its halogenated pyridine core makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are still under investigation. its potential as a pharmacophore in drug design is promising due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore the medicinal properties of this compound
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which 5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
5-Bromo-6-chloropyridine-2-amine: Similar in structure but lacks the carboxamide group.
5-Bromo-2-chloropyridine: Another halogenated pyridine derivative with different substitution patterns.
Uniqueness: The presence of both bromine and chlorine atoms on the pyridine ring, along with the carboxamide group, makes this compound unique compared to its analogs
特性
IUPAC Name |
5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O2/c1-13(2)6-9(3-4-19-13)17-12(18)8-5-10(14)11(15)16-7-8/h5,7,9H,3-4,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRSQBQBDFMUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC(=C(N=C2)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2974972.png)
![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974975.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate](/img/structure/B2974976.png)




![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2974983.png)
![3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2974985.png)
![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2974987.png)
![2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2974991.png)
![Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2974992.png)
